molecular formula C20H24ClN3O B2664205 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol CAS No. 942870-56-6

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol

Cat. No.: B2664205
CAS No.: 942870-56-6
M. Wt: 357.88
InChI Key: OBEJGNVXOSSADB-UHFFFAOYSA-N
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Description

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. The starting materials may include 8-chloro-1,2,3,4-tetrahydrocarbazole and 3,5-dimethylpyrazole. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the pyrazole moiety.

    Reduction: reactions to achieve the tetrahydrocarbazole structure.

    Coupling reactions: to link the carbazole and pyrazole units.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction of the carbazole ring.

    Substitution: Halogen substitution reactions on the chloro group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to active sites: of enzymes, inhibiting or activating their function.

    Interact with receptors: on cell surfaces, modulating signal transduction pathways.

    Affect gene expression: by interacting with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Carbazole derivatives: Known for their biological activities.

    Pyrazole derivatives: Used in medicinal chemistry for their pharmacological properties.

Uniqueness

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(3,5-dimethyl-pyrazol-1-yl)-propan-2-ol is unique due to its specific combination of carbazole and pyrazole moieties, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-13-10-14(2)24(22-13)12-15(25)11-23-19-9-4-3-6-16(19)17-7-5-8-18(21)20(17)23/h5,7-8,10,15,25H,3-4,6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEJGNVXOSSADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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